Varenicline carbamoyl beta-D-glucuronide-d4
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Overview
Description
Varenicline carbamoyl beta-D-glucuronide-d4 is a metabolite of varenicline, a medication primarily used for smoking cessation. This compound is labeled with deuterium, which makes it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of varenicline carbamoyl beta-D-glucuronide-d4 involves the glucuronidation of varenicline. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the glucuronide conjugate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Varenicline carbamoyl beta-D-glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Varenicline carbamoyl beta-D-glucuronide-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of varenicline.
Industry: Applied in quality control processes during the production of varenicline and its derivatives.
Mechanism of Action
The mechanism of action of varenicline carbamoyl beta-D-glucuronide-d4 is related to its parent compound, varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. This interaction helps reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .
Comparison with Similar Compounds
Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Varenicline N-oxide: Another metabolite of varenicline, formed through oxidation.
Varenicline carbamoyl beta-D-glucuronide: The non-deuterated form of the compound.
Uniqueness
Varenicline carbamoyl beta-D-glucuronide-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking and quantification of the compound. This labeling provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .
Biological Activity
Varenicline carbamoyl beta-D-glucuronide-d4 is a metabolite of varenicline, a medication primarily used for smoking cessation. Understanding the biological activity of this compound involves examining its pharmacokinetics, receptor interactions, and therapeutic efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Varenicline functions as a partial agonist at the alpha4beta2 nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating the rewarding effects of nicotine. By activating these receptors, varenicline mimics nicotine's effects but to a lesser extent, thereby reducing withdrawal symptoms and cravings associated with smoking cessation .
Key Findings:
- Receptor Affinity: Varenicline exhibits a high affinity for α4β2 nAChRs (K_i = 0.15 nM), significantly surpassing that of nicotine (K_i = 1.6 nM) and cytisine (K_i = 0.23 nM) .
- Efficacy: In preclinical studies, varenicline has been shown to effectively reduce nicotine self-administration and conditioned place preferences in rodents, indicating its potential to mitigate addiction behaviors .
Pharmacokinetics
The pharmacokinetic profile of varenicline indicates that it is primarily excreted unchanged in urine (over 90%), with minimal metabolism occurring via glucuronidation pathways, particularly involving UGT2B7 enzymes . The compound has a longer half-life compared to other smoking cessation aids, which contributes to its sustained therapeutic effects.
Parameter | Value |
---|---|
Half-life | ~24 hours |
Volume of distribution | 3-fold greater than cytisine |
Peak plasma concentration | 3-4 hours post administration |
Protein binding | <12% |
Clinical Efficacy
In randomized clinical trials, varenicline has demonstrated superior efficacy compared to placebo and bupropion SR for smoking cessation:
-
12-week Continuous Abstinence Rates:
- Varenicline: 44.0%
- Placebo: 17.7%
- Bupropion SR: 29.5%
- 52-week Continuous Abstinence Rates:
These results underscore varenicline's effectiveness in promoting long-term smoking abstinence and reducing withdrawal symptoms.
Case Studies
Several case studies have highlighted the clinical application and outcomes associated with varenicline treatment:
- Case Study A: A cohort of smokers treated with varenicline showed significant reductions in cravings and withdrawal symptoms compared to those receiving placebo.
- Case Study B: Long-term follow-up indicated that patients who maintained adherence to varenicline therapy had higher rates of sustained abstinence after one year compared to those who did not complete the treatment regimen.
Properties
Molecular Formula |
C20H21N3O8 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8?,9?,14-,15-,16+,17-,19-/m0/s1/i6D2,7D2 |
InChI Key |
FXQDTLDLQVLSRG-ODCRKSEXSA-N |
Isomeric SMILES |
[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)([2H])[2H])[2H] |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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